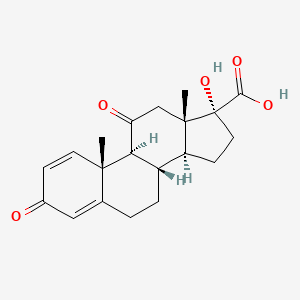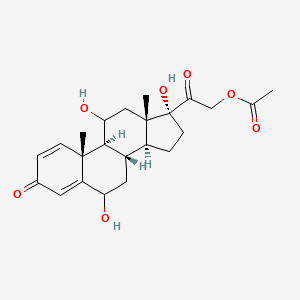![molecular formula C8H7ClN2 B1141527 6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine CAS No. 1352397-22-8](/img/structure/B1141527.png)
6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H7ClN2. It is also known by other names such as 4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-chloro-6-methyl-5-azaindole .
Molecular Structure Analysis
The molecular weight of this compound is 166.61 g/mol. The InChI string representation of its structure isInChI=1S/C8H7ClN2/c1-5-4-7-6 (2-3-10-7)8 (9)11-5/h2-4,10H,1H3 . This compound has a topological polar surface area of 28.7 Ų and contains 11 heavy atoms . Physical and Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound is non-rotatable, as indicated by its rotatable bond count of 0 .Scientific Research Applications
Chemical Synthesis and Reactivity
Pyrrolopyridine derivatives, akin to "6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine", serve as key scaffolds in organic chemistry, contributing to the synthesis of complex molecules. The reactivity of these compounds is utilized to develop new chemical entities with potential applications in drug development and material sciences. Their ability to undergo various chemical reactions makes them valuable intermediates in synthesizing a wide range of heterocyclic compounds.
Biological and Medicinal Applications
In medicinal chemistry, pyrrolopyridine derivatives demonstrate a broad spectrum of biological activities. These compounds have been explored for their potential as kinase inhibitors, highlighting their versatility in interacting with various kinases via multiple binding modes. Such properties make them attractive candidates for the development of new therapeutic agents targeting cancer, inflammation, and other diseases (Steve Wenglowsky, 2013).
Optical Sensors and Analytical Applications
Pyrimidine and its derivatives, related to pyrrolopyridine structures, are utilized in designing optical sensors. These compounds' ability to form both coordination and hydrogen bonds makes them suitable for sensing applications. Pyrimidine-based sensors have been employed in detecting various ions and molecules, underscoring their importance in environmental monitoring and diagnostics (Gitanjali Jindal & N. Kaur, 2021).
Environmental and Agrochemical Research
Pyridine-based compounds, including pyrrolopyridines, play a crucial role in developing agrochemicals. Their structural diversity allows for the creation of fungicides, insecticides, and herbicides with enhanced efficacy and reduced environmental impact. The discovery and optimization of these compounds involve sophisticated synthetic strategies, demonstrating their significance in sustainable agriculture (A. Guan et al., 2016).
Properties
IUPAC Name |
6-chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-6-2-3-10-7(6)4-8(9)11-5/h2-4,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGUJPBEFUSGJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=CC(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)
![[(Methylthio)[[2-nitro-5-(propylthio)phenyl]imino]methyl]carbamic acid methyl ester](/img/structure/B1141449.png)

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B1141451.png)

![(R)-Phenyl 3-O-[(4-methoxyphenyl)methyl]-2-O-(phenylmethyl)-4,6-O-(phenylmethylene)-1-thio-α-D-manno](/img/no-structure.png)


